molecular formula C29H25NO5S B281278 Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281278
M. Wt: 499.6 g/mol
InChI Key: DTQLSGGADNIKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. This compound belongs to the class of naphthofurans, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations is the complex synthesis process, which may limit its availability for use in large-scale studies.

Future Directions

There are several possible future directions for research on benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action in greater detail, in order to identify new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-1-naphthol with benzyl bromide in the presence of potassium carbonate to form benzyl 2-methyl-1-naphthol. This is followed by the reaction of benzyl 2-methyl-1-naphthol with 4-ethylbenzenesulfonyl chloride in the presence of triethylamine to form benzyl 5-[(4-ethylphenyl)sulfonyl]-2-methylnaphthalene-1-ol. Finally, the reaction of benzyl 5-[(4-ethylphenyl)sulfonyl]-2-methylnaphthalene-1-ol with ethyl chloroformate in the presence of triethylamine yields benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate.

Scientific Research Applications

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.

properties

Molecular Formula

C29H25NO5S

Molecular Weight

499.6 g/mol

IUPAC Name

benzyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C29H25NO5S/c1-3-20-13-15-22(16-14-20)36(32,33)30-26-17-25-27(29(31)34-18-21-9-5-4-6-10-21)19(2)35-28(25)24-12-8-7-11-23(24)26/h4-17,30H,3,18H2,1-2H3

InChI Key

DTQLSGGADNIKKB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.